5-Bromo-3-nitrothiophene-2-carboxylic acid

Descripción general

Descripción

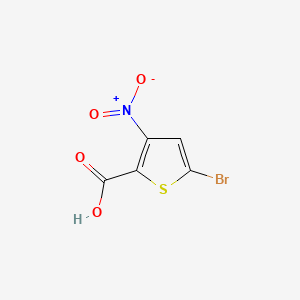

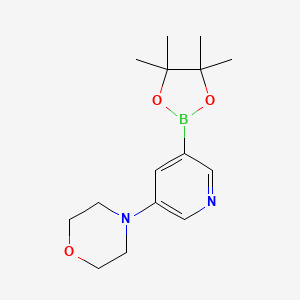

5-Bromo-3-nitrothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H2BrNO4S and a molecular weight of 252.04 . It is used as an intermediate in various organic transformations .

Synthesis Analysis

The synthesis of 5-Bromo-3-nitrothiophene-2-carboxylic acid or related compounds typically involves bromination followed by nitration . For instance, 2-Bromo-5-nitrothiophene can be prepared from thiophene by these methods .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-nitrothiophene-2-carboxylic acid consists of a five-membered thiophene ring with bromo, nitro, and carboxylic acid substituents . The InChI key for this compound is HJCDDONOCCNMLW-UHFFFAOYSA-N .Chemical Reactions Analysis

Thiophene derivatives, including 5-Bromo-3-nitrothiophene-2-carboxylic acid, are used in various chemical reactions. For example, they participate in the synthesis of oligothiophene precursors for generating (porphinato)zinc (II)-based chromophores .Physical And Chemical Properties Analysis

5-Bromo-3-nitrothiophene-2-carboxylic acid appears as a powder and should be stored at temperatures between 2-8°C . Its exact physical properties such as melting point, boiling point, and density are not specified in the retrieved data .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene-based analogs, such as 5-Bromo-3-nitrothiophene-2-carboxylic acid, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The presence of bromine and nitro groups in the 5-Bromo-3-nitrothiophene-2-carboxylic acid could potentially enhance these properties.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The unique structure of 5-Bromo-3-nitrothiophene-2-carboxylic acid could potentially contribute to this field.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . The specific properties of 5-Bromo-3-nitrothiophene-2-carboxylic acid could be beneficial in this application.

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . The 5-Bromo-3-nitrothiophene-2-carboxylic acid could potentially be used in the development of new OLED materials.

Synthesis of New Porphyrin Sensitizers

5-Bromo-2-thiophenecarboxylic acid, a compound similar to 5-Bromo-3-nitrothiophene-2-carboxylic acid, has been used in the preparation of new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach . It’s possible that 5-Bromo-3-nitrothiophene-2-carboxylic acid could be used in a similar manner.

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that thiophene derivatives interact with their targets to induce changes that lead to their biological effects .

Biochemical Pathways

Thiophene derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propiedades

IUPAC Name |

5-bromo-3-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO4S/c6-3-1-2(7(10)11)4(12-3)5(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCDDONOCCNMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652370 | |

| Record name | 5-Bromo-3-nitrothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-nitrothiophene-2-carboxylic acid | |

CAS RN |

101079-64-5 | |

| Record name | 5-Bromo-3-nitrothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-nitrothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)

![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)

![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)

![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)

![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)